1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione
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Description
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
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Scientific Research Applications
Enolethers Synthesis and Bipyrimidines Formation
Research by Effenberger and Barthelmess (1995) focused on synthesizing bipyrimidines through the acylation of enol ethers, a process that might relate to structural analogs of the specified compound, emphasizing the synthetic versatility of purine derivatives (Effenberger & Barthelmess, 1995).
Anticancer Properties of Caffeinated Complexes
Sayın and Üngördü (2018) investigated the anticancer properties of caffeinated complexes, including purine derivatives, through computational chemistry methods. This study highlights the potential therapeutic applications of structurally complex purines (Sayın & Üngördü, 2018).
Novel Multicomponent Synthesis
Rahmani et al. (2018) described an efficient synthesis method for pyridine-pyrimidines and their bis-derivatives, showcasing the chemical reactivity and potential for generating diverse molecules from purine bases (Rahmani et al., 2018).
Protective Agents in Peptide Synthesis
Research by Halpern and James (1964) on using dimedone derivatives as protective agents for amino groups in peptide synthesis could be paralleled in studies involving complex purine derivatives, indicating their utility in biochemical syntheses (Halpern & James, 1964).
Synthesis of Antibacterials
Nigam, Saharia, and Sharma (1982) synthesized new propane-1,3-diones with potential antibacterial activity, suggesting the broader antimicrobial research potential of purine derivatives (Nigam, Saharia, & Sharma, 1982).
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-6-7-21-13-15-11-10(18(13)8-9(2)3)12(19)17(5)14(20)16(11)4/h6H,1-2,7-8H2,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXTKVNUNIORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC=C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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